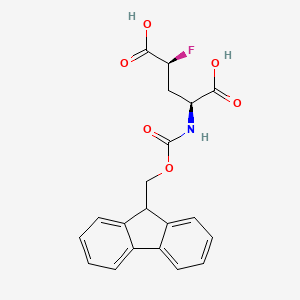
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom, and a pentanedioic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.
Formation of Pentanedioic Acid Backbone: This involves the coupling of the protected amino acid with a suitable diacid or diester precursor, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale reactors. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorine-substituted carbon. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups in the pentanedioic acid backbone. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The fluorine atom can be involved in nucleophilic substitution reactions. Reagents like sodium azide (NaN₃) or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaN₃ in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving fluorinated substrates. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as building blocks for drug development. The fluorine atom often enhances the metabolic stability and bioavailability of the compounds.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group in automated peptide synthesizers.
Mecanismo De Acción
The mechanism of action of (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid largely depends on its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The fluorine atom can influence the compound’s reactivity and interaction with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-2-(tert-Butoxycarbonylamino)-4-fluoropentanedioic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-chloropentanedioic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the Fmoc group makes (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions. The fluorine atom adds unique reactivity and can enhance the compound’s interaction with biological targets.
This compound’s combination of the Fmoc protecting group and a fluorinated backbone makes it a valuable tool in both synthetic and medicinal chemistry, offering unique advantages over similar compounds.
Propiedades
Fórmula molecular |
C20H18FNO6 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid |
InChI |
InChI=1S/C20H18FNO6/c21-16(18(23)24)9-17(19(25)26)22-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 |
Clave InChI |
FRADBSUKYLFNIF-IRXDYDNUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[C@@H](C(=O)O)F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(=O)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















